Grk-IN-1

Catalog No.
S12884267
CAS No.
M.F
C6H10Br3N3
M. Wt
363.88 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Grk-IN-1

Product Name

Grk-IN-1

IUPAC Name

5-(bromomethyl)-2-methylpyrimidin-4-amine;dihydrobromide

Molecular Formula

C6H10Br3N3

Molecular Weight

363.88 g/mol

InChI

InChI=1S/C6H8BrN3.2BrH/c1-4-9-3-5(2-7)6(8)10-4;;/h3H,2H2,1H3,(H2,8,9,10);2*1H

InChI Key

ISJJOTCLFWXCRI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C(=N1)N)CBr.Br.Br

Grk-IN-1 is a selective inhibitor of G protein-coupled receptor kinases (GRKs), particularly targeting GRK2 and GRK3. These kinases play a crucial role in the regulation of G protein-coupled receptors (GPCRs) by phosphorylating them, which leads to receptor desensitization and internalization. The inhibition of GRKs by Grk-IN-1 can enhance GPCR signaling pathways, making it a compound of interest in pharmacological research aimed at modulating GPCR functions for therapeutic benefits.

Grk-IN-1 functions primarily through competitive inhibition of GRK activity. The compound binds to the active site of the kinase, preventing the phosphorylation of GPCRs. The specific chemical interactions that occur during this inhibition involve hydrogen bonds and hydrophobic interactions between Grk-IN-1 and key residues within the active site of the GRK enzyme. This binding alters the conformation of the enzyme, effectively reducing its ability to phosphorylate target receptors.

The biological activity of Grk-IN-1 has been demonstrated in various studies focusing on its effects on GPCR signaling. Inhibition of GRK2 and GRK3 by Grk-IN-1 has been shown to potentiate the signaling of receptors such as the glucagon-like peptide-1 receptor (GLP-1R). This enhancement leads to increased insulin secretion and improved glucose metabolism, highlighting its potential therapeutic applications in conditions like diabetes . Furthermore, Grk-IN-1's ability to modulate inflammatory responses through GPCR signaling pathways suggests broader implications in treating metabolic and inflammatory disorders .

The synthesis of Grk-IN-1 typically involves multi-step organic synthesis techniques. Initial steps may include the formation of key intermediates through reactions such as condensation or cyclization. Following this, functional groups are introduced or modified to optimize binding affinity and selectivity towards GRKs. The final compound is purified using chromatographic techniques to ensure high purity suitable for biological testing. Specific synthetic routes may vary depending on the desired analogs or derivatives being explored.

Grk-IN-1 has several potential applications in biomedical research and therapeutics:

  • Diabetes Treatment: Enhancing GLP-1R signaling could lead to improved insulin secretion, making Grk-IN-1 a candidate for diabetes management.
  • Cardiovascular Diseases: By modulating GRK activity, it may help in managing heart diseases linked with dysregulated GPCR signaling.
  • Neurodegenerative Disorders: Given the role of GPCRs in neurological functions, Grk-IN-1 could be explored for neuroprotective effects.

Studies investigating the interactions between Grk-IN-1 and GRKs have utilized techniques such as X-ray crystallography and molecular docking to elucidate binding mechanisms. These studies reveal that Grk-IN-1 binds competitively with respect to ATP, indicating its potential to alter GRK phosphorylation patterns significantly. Additionally, interaction studies with various GPCRs have shown that Grk-IN-1 can enhance receptor sensitivity and signaling efficacy, further supporting its therapeutic potential .

Several compounds exhibit similar inhibitory effects on GRKs. Below is a comparison highlighting their unique features:

Compound NameTargeted KinaseSelectivityNotable Features
GSK180736AGRK2HighIndazole-based structure; potent inhibitor
GSK2163632AGRK1HighUnique binding site; developed as IGF-1R inhibitor
Compound AGRK2/GRK3ModerateEnhances GLP-1R signaling
Compound BGRK2/GRK3ModerateSimilar mechanism; used in insulin secretion studies

Grk-IN-1 is distinct due to its specific focus on enhancing GLP-1R signaling pathways while providing a selective inhibition profile for GRK2 and GRK3, which may not be as pronounced in other compounds.

Systematic Nomenclature and IUPAC Name

GRK-IN-1, also referred to as GRKs-IN-1 or Compound 14as in structural biology literature, is systematically named (3S,4R)-3-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)-1-[(2-methyl-4-(methylcarbamoyl)phenyl)sulfonyl]piperidine. This nomenclature reflects its paroxetine-derived core structure, modified by a sulfonylphenylcarbamoyl substituent at the piperidine nitrogen. The International Union of Pure and Applied Chemistry (IUPAC) name aligns with its molecular architecture, which includes a benzodioxole moiety, a fluorophenyl group, and a sulfonamide-linked aromatic side chain (Table 1).

Table 1: Key identifiers of GRK-IN-1

PropertyValue
CAS Number2055990-90-2
Molecular FormulaC24H25FN4O4
Molecular Weight452.48 g/mol

Molecular Structure and Stereochemical Configuration

GRK-IN-1 retains the (3S,4R) stereochemical configuration of paroxetine’s piperidine ring, critical for its interaction with GRK2’s hydrophobic pocket. The compound features three structural domains (Fig. 1):

  • Benzodioxole-fluorophenyl core: Maintains π-π stacking interactions with GRK2’s adenine-binding region.
  • Sulfonamide linker: Introduces hydrogen-bonding capacity via the sulfonyl group, enhancing affinity for GRK2’s catalytic cleft.
  • Methylcarbamoylphenyl side chain: Engages in van der Waals contacts with the kinase’s αC-helix, conferring selectivity over GRK5.

Crystallographic studies of GRK homologs (e.g., GRK1 and GRK6) reveal that the sulfonamide group adopts a planar conformation, optimizing electrostatic complementarity with conserved lysine residues (e.g., GRK2-Lys220). The fluorophenyl group occupies a hydrophobic cleft near the kinase’s hinge region, while the benzodioxole oxygen atoms coordinate with backbone amides in the P-loop.

Physicochemical Properties

Solubility Profile Across pH Gradients

GRK-IN-1’s solubility is pH-dependent, governed by its ionizable sulfonamide (pKa ≈ 6.8) and tertiary amine (pKa ≈ 9.1) groups. Experimental measurements in buffered solutions indicate:

Table 2: Equilibrium solubility of GRK-IN-1 hydrochloride

pHSolubility (mg/mL)Ionization State
1.212.4 ± 0.8Fully protonated amine
6.83.1 ± 0.3Partially ionized sulfonamide
7.41.9 ± 0.2Neutral species dominant

The hydrochloride salt form enhances aqueous solubility at physiological pH (7.4) by ~40% compared to the free base, attributable to chloride counterion stabilization.

Thermal Stability and Degradation Kinetics

Thermogravimetric analysis (TGA) of GRK-IN-1 hydrochloride reveals a decomposition onset temperature of 218°C, with a first-order degradation rate constant (k) of 2.3 × 10−4 h−1 at 25°C. Accelerated stability studies (40°C/75% RH) demonstrate <5% degradation over 30 days, indicating robust solid-state stability. Degradation products include sulfonic acid derivatives (via hydrolysis) and defluorinated analogs (via radical-mediated C-F cleavage).

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

362.84044 g/mol

Monoisotopic Mass

360.84249 g/mol

Heavy Atom Count

12

Dates

Modify: 2024-08-10

Explore Compound Types